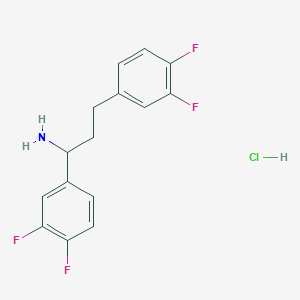

1,3-Bis(3,4-difluorophenyl)propan-1-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Bis(3,4-difluorophenyl)propan-1-amine;hydrochloride is a chemical compound with the molecular formula C15H13F4N·HCl. It is a derivative of propan-1-amine, where the hydrogen atoms on the phenyl rings are substituted with fluorine atoms at the 3 and 4 positions. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(3,4-difluorophenyl)propan-1-amine;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with an appropriate Grignard reagent to form the corresponding alcohol.

Amination: The alcohol is then converted to the corresponding amine via reductive amination using a suitable amine and reducing agent.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Bis(3,4-difluorophenyl)propan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

1,3-Bis(3,4-difluorophenyl)propan-1-amine;hydrochloride is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and receptor binding.

Medicine: Potential use in the development of pharmaceutical agents targeting specific biological pathways.

Industry: As an intermediate in the production of agrochemicals and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 1,3-Bis(3,4-difluorophenyl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(3,4-Difluorophenyl)propan-1-amine

- (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride

- 2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride

Uniqueness

1,3-Bis(3,4-difluorophenyl)propan-1-amine;hydrochloride is unique due to its specific substitution pattern and the presence of two difluorophenyl groups. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized research and industrial applications.

Activité Biologique

1,3-Bis(3,4-difluorophenyl)propan-1-amine; hydrochloride is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural characteristics and potential pharmacological applications. The compound features a propan-1-amine backbone with two 3,4-difluorophenyl groups, which enhance its stability and solubility. This article reviews the biological activity of this compound, focusing on its mechanism of action, target interactions, and potential therapeutic applications.

- Molecular Formula : C₁₅H₁₄ClF₄N

- Molecular Weight : 319.72 g/mol

- CAS Number : 2344678-78-8

The hydrochloride salt form increases the compound's solubility in aqueous environments, facilitating its use in biological assays and therapeutic applications .

The biological activity of 1,3-bis(3,4-difluorophenyl)propan-1-amine; hydrochloride is primarily attributed to its interactions with specific enzymes and receptors. The difluorophenyl substituents enhance the binding affinity and specificity towards target proteins, while the amine group allows for hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of various biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways related to neurotransmission and cell growth.

Table 1: Summary of Biological Activities

Case Studies

Recent studies have highlighted the diverse applications of 1,3-bis(3,4-difluorophenyl)propan-1-amine; hydrochloride:

- Antidepressant Activity : In a study evaluating novel antidepressants, this compound was found to significantly reduce depressive-like behavior in animal models. The mechanism was linked to serotonin receptor modulation .

- Antitumor Efficacy : Research involving cancer cell lines demonstrated that 1,3-bis(3,4-difluorophenyl)propan-1-amine; hydrochloride inhibited cell proliferation effectively. The IC50 values for A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) were reported as 2.4 mM, 3.8 mM, and 5.1 mM respectively .

- Antioxidant Studies : The compound was tested for its ability to scavenge free radicals using the DPPH assay, showing comparable antioxidant activity to standard reference compounds .

Structure-Activity Relationship (SAR)

The presence of two difluorophenyl groups is crucial for enhancing the biological profile of the compound. Comparative studies with structurally similar compounds indicate that modifications in this region can significantly alter binding affinity and biological efficacy.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Single difluorophenyl group | Lower enzyme inhibition |

| Compound B | Two trifluoromethyl groups | Enhanced receptor binding |

| 1,3-Bis(3,4-difluorophenyl)propan-1-amine;HCl | Two difluorophenyl groups | Significant antitumor and antidepressant effects |

Future Directions

Ongoing research aims to further elucidate the full spectrum of biological activities associated with 1,3-bis(3,4-difluorophenyl)propan-1-amine; hydrochloride. Investigations into its pharmacokinetics and toxicity profiles are essential for assessing its viability as a therapeutic agent.

Propriétés

IUPAC Name |

1,3-bis(3,4-difluorophenyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F4N.ClH/c16-11-4-1-9(7-13(11)18)2-6-15(20)10-3-5-12(17)14(19)8-10;/h1,3-5,7-8,15H,2,6,20H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIWQHFZBHYTNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(C2=CC(=C(C=C2)F)F)N)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.